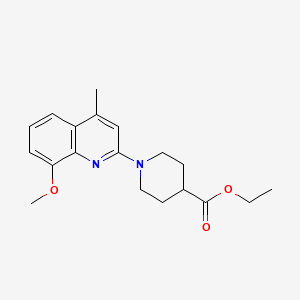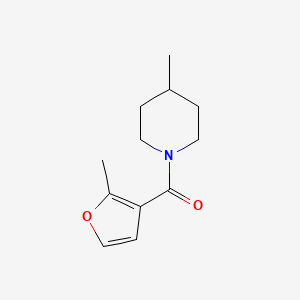![molecular formula C17H17FN2O3 B5718541 methyl 2-[({[2-(4-fluorophenyl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B5718541.png)
methyl 2-[({[2-(4-fluorophenyl)ethyl]amino}carbonyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[({[2-(4-fluorophenyl)ethyl]amino}carbonyl)amino]benzoate, also known as MFA-1, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications.
Mécanisme D'action
Methyl 2-[({[2-(4-fluorophenyl)ethyl]amino}carbonyl)amino]benzoate exerts its effects by inhibiting the activity of specific enzymes and signaling pathways involved in cellular processes such as cell growth, proliferation, and inflammation. Specifically, this compound has been shown to inhibit the activity of protein kinase A (PKA), which plays a critical role in regulating cellular processes such as gene expression, metabolism, and cell cycle progression.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, and reduction of inflammation. Additionally, this compound has been shown to have a favorable pharmacokinetic profile, with high oral bioavailability and low toxicity in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of methyl 2-[({[2-(4-fluorophenyl)ethyl]amino}carbonyl)amino]benzoate for lab experiments is its high selectivity for specific signaling pathways and enzymes, which allows for more precise targeting of cellular processes. Additionally, this compound has a favorable pharmacokinetic profile, which makes it a suitable candidate for in vivo studies. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it challenging to use in certain experimental settings.
Orientations Futures
There are several future directions for research on methyl 2-[({[2-(4-fluorophenyl)ethyl]amino}carbonyl)amino]benzoate, including further elucidation of its mechanism of action, optimization of its pharmacokinetic properties, and evaluation of its efficacy in clinical trials. Additionally, there is potential for the development of novel this compound analogs with improved selectivity and potency for specific cellular targets. Overall, this compound represents a promising candidate for the development of new therapeutic agents for various diseases.
Méthodes De Synthèse
Methyl 2-[({[2-(4-fluorophenyl)ethyl]amino}carbonyl)amino]benzoate can be synthesized through a multi-step process that involves the reaction of 4-fluoroacetophenone with ethylamine, followed by the reaction of the resulting product with phosgene, and finally, the reaction of the resulting product with methyl benzoate. This synthesis method has been successfully used by several research groups to obtain this compound with high purity and yield.
Applications De Recherche Scientifique
Methyl 2-[({[2-(4-fluorophenyl)ethyl]amino}carbonyl)amino]benzoate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. Several preclinical studies have shown that this compound can inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways involved in tumor progression. Additionally, this compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines.
Propriétés
IUPAC Name |
methyl 2-[2-(4-fluorophenyl)ethylcarbamoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3/c1-23-16(21)14-4-2-3-5-15(14)20-17(22)19-11-10-12-6-8-13(18)9-7-12/h2-9H,10-11H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXKFMGSJSLDOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)NCCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{4-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenyl}acetic acid](/img/structure/B5718488.png)



![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5718518.png)


![4-[(4-benzyl-1-piperidinyl)methyl]-N-methylbenzamide](/img/structure/B5718535.png)
![methyl {4,8-dimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B5718548.png)


![2-fluorobenzaldehyde [4-[(2-bromo-4-methylphenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5718571.png)